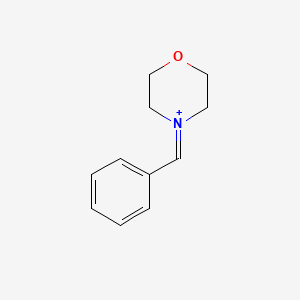
1,1'-(Cyclopropane-1,2-diyl)bis(4-methylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(4-methylphenyl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with two 4-methylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Bis(4-methylphenyl)cyclopropane can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the cross-coupling of aryl halides with cyclopropylboronates in the presence of a palladium catalyst . Another method involves the use of Grignard reagents, where cyclopropylmagnesium bromide reacts with aryl halides under specific conditions .
Industrial Production Methods: Industrial production of 1,2-Bis(4-methylphenyl)cyclopropane typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Bis(4-methylphenyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclopropyl derivatives.
Substitution: Formation of halogenated cyclopropane derivatives.
Aplicaciones Científicas De Investigación
1,2-Bis(4-methylphenyl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,2-Bis(4-methylphenyl)cyclopropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules .
Comparación Con Compuestos Similares
cis- and trans-3,3-Bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid: These compounds have similar structural features but differ in their functional groups and stereochemistry.
1,2-Dibromocyclopentane: Another cycloalkane with similar reactivity but different substituents.
Uniqueness: 1,2-Bis(4-methylphenyl)cyclopropane is unique due to its specific substitution pattern and the presence of two 4-methylphenyl groups, which impart distinct chemical and physical properties.
Propiedades
Número CAS |
117954-05-9 |
|---|---|
Fórmula molecular |
C17H18 |
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
1-methyl-4-[2-(4-methylphenyl)cyclopropyl]benzene |
InChI |
InChI=1S/C17H18/c1-12-3-7-14(8-4-12)16-11-17(16)15-9-5-13(2)6-10-15/h3-10,16-17H,11H2,1-2H3 |
Clave InChI |
SYKRKRUCIDVFLS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2CC2C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



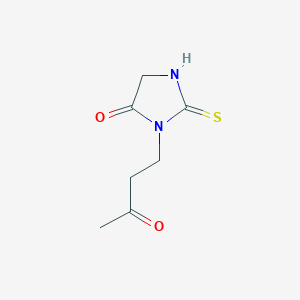

![2-[2-(Ethylamino)benzamido]benzoic acid](/img/structure/B14301294.png)

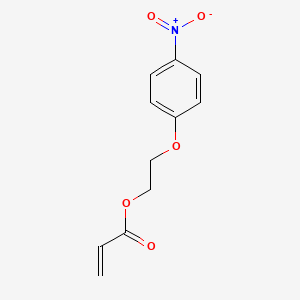

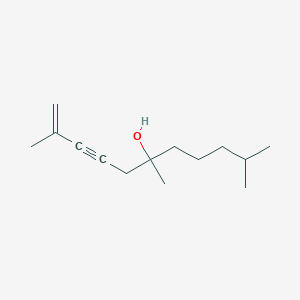
![5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14301340.png)
![[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14301347.png)
![1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one](/img/structure/B14301361.png)
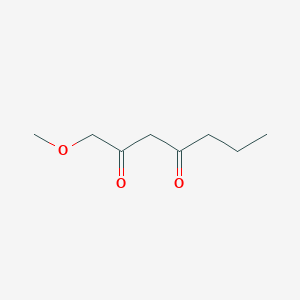
![10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid](/img/structure/B14301371.png)
